molecular formula C10H22O B075441 3,7-Dimethyloctan-1-ol CAS No. 1333-49-9

3,7-Dimethyloctan-1-ol

Cat. No. B075441
CAS RN: 1333-49-9
M. Wt: 158.28 g/mol
InChI Key: PRNCMAKCNVRZFX-UHFFFAOYSA-N
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Description

3,7-Dimethyloctan-1-ol, also known as Citronellol, is a naturally occurring acyclic monoterpenoid alcohol. It is commonly found in essential oils and is used in the perfume industry due to its pleasant fragrance. In recent years, 3,7-Dimethyloctan-1-ol has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Liquid-Crystalline Derivatives

3,7-Dimethyloctan-1-ol, produced from hydrogenation of S-β-citronellol, serves as a precursor in creating a variety of liquid-crystalline derivatives. These derivatives exhibit ferroelectric smectic phases, with many showing smectic C* phases. The materials derived from 3,7-Dimethyloctan-1-ol have significant spontaneous polarizations and short helical pitches in their C* phases, making them useful in ferroelectric mixtures (Chin, Goodby, Patel, Geary, & Leslie, 1987).

In Solvent Influences on Chemical Reactions

Studies on the substitution reactions of (R)-3-chloro-3,7-dimethyloctane with alcohols have shown how the concentration of an ionic liquid affects the rate of reaction and enantiomeric excess. This showcases the role of 3,7-Dimethyloctan-1-ol related compounds in understanding solvent effects on reaction kinetics and selectivity (Man, Hook, & Harper, 2005).

Conformational Analysis in Olfactory Research

Research on (3S)-3,7-dimethyloctanal, related to 3,7-Dimethyloctan-1-ol, has been utilized in olfactory studies. This includes investigating its ring-like conformers and their resemblance to odorant molecules, contributing to the understanding of olfactory mechanisms and fragrance design (Yoshii, Hirono, & Moriguchi, 1993).

Role in Hydrogenation Processes

3,7-Dimethyloctan-1-ol derivatives have been studied in hydrogenation reactions, specifically in the selective conversion of citral to 3,7-dimethyloctanal. This research helps in understanding selective hydrogenation processes and the influence of different solvents on such reactions, which is critical in industrial chemical synthesis (Chatterjee, Chatterjee, Ikushima, & Mizukami, 2004).

Enzymatic Reactions and Chirality

Studies on the enantioselective acylation of (R,S)-3,7-dimethyloctan-1-ol highlight its use in understanding enzymatic reactions and the production of chiral molecules. These insights are essential in pharmaceutical and agrochemical industries where chiral compounds play a crucial role (Gamalevich & Serebryakov, 1997).

Biomass Utilization in Polymer Synthesis

The use of 3,7-dimethylocta-1,6-diene (related to 3,7-Dimethyloctan-1-ol) in the synthesis of ethylene-propylene-diene terpolymers (EPDM) demonstrates its application in sustainable polymer production. This research contributes to the utilization of biomass-derived compounds in creating environmentally friendly materials (Dolatkhani, Cramail, & Deffieux, 1995).

properties

IUPAC Name

3,7-dimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCMAKCNVRZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044360
Record name 3,7-Dimethyloctan-1-ol
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Molecular Weight

158.28 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a sweet, rose-like odour
Record name 1-Octanol, 3,7-dimethyl-
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Record name 3,7-Dimethyl-1-octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/
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Solubility

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol)
Record name 3,7-Dimethyl-1-octanol
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Density

0.826-0.842
Record name 3,7-Dimethyl-1-octanol
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Product Name

3,7-Dimethyloctan-1-ol

CAS RN

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9
Record name 3,7-Dimethyl-1-octanol
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Record name Dihydrocitronellol
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Record name S-3,7-Dimethyl-1-octanol
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Record name 3,7-Dimethyl-1-octanol
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Record name 1-Octanol, 3,7-dimethyl-
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Record name 3,7-Dimethyloctan-1-ol
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Record name 3,7-dimethyloctan-1-ol
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Record name 3,7-DIMETHYL-1-OCTANOL
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Synthesis routes and methods

Procedure details

Geraniol (100 g) was dissolved in ethanol (500 ml), added with platinum oxide (500 mg) and stirred for 24 hours at room temperature under hydrogen atmosphere. After the completion of the reaction, insoluble material was removed by filtration through a Celite layer and the filtrate was concentrated under reduced pressure to obtain 3,7-dimethyloctanol (100 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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